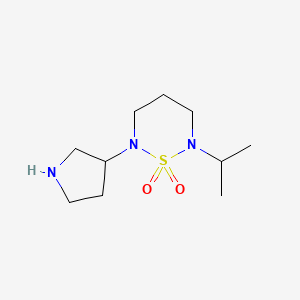

2-Isopropyl-6-(pyrrolidin-3-yl)-1,2,6-thiadiazinane 1,1-dioxide

Description

2-Isopropyl-6-(pyrrolidin-3-yl)-1,2,6-thiadiazinane 1,1-dioxide is a cyclic sulfonamide characterized by a six-membered thiadiazinane ring with 1,1-dioxide sulfonyl groups. This structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for targeting central nervous system receptors or enzymes requiring rigid, bicyclic interactions.

Properties

Molecular Formula |

C10H21N3O2S |

|---|---|

Molecular Weight |

247.36 g/mol |

IUPAC Name |

2-propan-2-yl-6-pyrrolidin-3-yl-1,2,6-thiadiazinane 1,1-dioxide |

InChI |

InChI=1S/C10H21N3O2S/c1-9(2)12-6-3-7-13(16(12,14)15)10-4-5-11-8-10/h9-11H,3-8H2,1-2H3 |

InChI Key |

ICWXMUJNSCUYBE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1CCCN(S1(=O)=O)C2CCNC2 |

Origin of Product |

United States |

Preparation Methods

Precursor Preparation

The synthetic route typically begins with the preparation of suitable precursors, such as:

- Amines or amino alcohols that can provide the nitrogen atoms in the ring.

- Sulfur-containing reagents like sulfonyl chlorides or sulfonamides to introduce the sulfonyl group.

- Alkylating agents to install the isopropyl and pyrrolidinyl substituents.

Cyclization

Cyclization to form the 1,2,6-thiadiazinane ring is achieved by:

- Intramolecular nucleophilic substitution reactions.

- Condensation of amines with sulfonyl-containing intermediates.

- Ring closure under basic or acidic conditions, depending on the substituents and protecting groups.

Oxidation to Sulfone

The sulfur atom in the thiadiazinane ring is oxidized to the sulfone (1,1-dioxide) typically by:

- Treatment with oxidizing agents such as hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA), or peracids.

- Controlled oxidation conditions to avoid over-oxidation or degradation of sensitive substituents.

Representative Reaction Scheme

A general synthetic scheme for 2-Isopropyl-6-(pyrrolidin-3-yl)-1,2,6-thiadiazinane 1,1-dioxide might be:

- Synthesis of 3-aminopyrrolidine (commercial or by reduction of pyrrolidin-3-one).

- Sulfonylation : React 3-aminopyrrolidine with 2-isopropylsulfonyl chloride to form sulfonamide intermediate.

- Cyclization : Under basic conditions, intramolecular nucleophilic attack leads to ring closure forming the thiadiazinane.

- Oxidation : Oxidize the sulfur atom to sulfone using m-CPBA or H₂O₂.

Data Table: Typical Reagents and Conditions

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Amination | 3-aminopyrrolidine | Nucleophile for sulfonylation | Commercial availability |

| Sulfonylation | 2-isopropylsulfonyl chloride, Et3N | Introduce sulfonyl group | Anhydrous solvent, low temp |

| Cyclization | Base (e.g., K2CO3), solvent (DMF, THF) | Ring closure | Heating may be required |

| Oxidation | m-CPBA or H₂O₂, CH2Cl2 or MeOH | Convert sulfide to sulfone | Control temperature to avoid side reactions |

Research Findings and Analysis

- Yield optimization : Multi-stage reactor processes with controlled temperature and pH have been shown in related sulfonyl heterocycle syntheses to improve yields and reduce hydrolysis or side reactions.

- Selectivity : Oxidation conditions must be carefully controlled to avoid over-oxidation or ring cleavage.

- Substituent effects : The isopropyl group at position 2 and the pyrrolidin-3-yl at position 6 influence ring strain and reactivity, requiring tailored reaction conditions.

- Pharmaceutical relevance : Compounds with this scaffold have been investigated as enzyme inhibitors (e.g., DCN1 inhibitors) with therapeutic potential, emphasizing the importance of synthetic accessibility and purity.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-6-(pyrrolidin-3-yl)-1,2,6-thiadiazinane 1,1-dioxide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles or electrophiles, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

2-Isopropyl-6-(pyrrolidin-3-yl)-1,2,6-thiadiazinane 1,1-dioxide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-Isopropyl-6-(pyrrolidin-3-yl)-1,2,6-thiadiazinane 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Thiadiazinane and Thiadiazolidine Derivatives

| Compound Name | CAS No. | Similarity Score | Molecular Formula | Key Structural Features |

|---|---|---|---|---|

| 2-Isopropyl-6-(pyrrolidin-3-yl)-1,2,6-thiadiazinane 1,1-dioxide | Not provided | Reference | C₁₀H₂₁N₃O₂S | 6-membered ring; isopropyl and pyrrolidinyl |

| 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide | 5823-51-8 | 0.79 | C₄H₁₀N₂O₂S | 6-membered ring; methyl substituent |

| 1,2,5-Thiadiazolidine 1,1-dioxide | 654073-32-2 | 0.79 | C₃H₈N₂O₂S | 5-membered ring; reduced steric bulk |

Structural and Electronic Differences

- Ring Size and Conformation : The six-membered thiadiazinane ring in the target compound offers greater conformational flexibility compared to the five-membered 1,2,5-thiadiazolidine derivative . This flexibility may enhance binding to larger protein pockets.

- The pyrrolidin-3-yl group introduces a secondary amine, enabling hydrogen bonding or salt bridge formation absent in simpler analogs.

Physicochemical Properties

- Solubility: The pyrrolidinyl group likely improves aqueous solubility compared to analogs with non-polar substituents (e.g., methyl or propyl groups) due to its amine functionality.

- Stability : The 1,1-dioxide sulfonyl groups confer thermal and oxidative stability, consistent with trends observed in other sulfonamide derivatives .

Biological Activity

2-Isopropyl-6-(pyrrolidin-3-yl)-1,2,6-thiadiazinane 1,1-dioxide is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Thiadiazine ring : A six-membered ring containing sulfur and nitrogen atoms.

- Pyrrolidine moiety : A five-membered nitrogen-containing ring that contributes to the compound's biological properties.

- Isopropyl group : Enhances lipophilicity and may influence the pharmacokinetics of the compound.

Molecular Formula

The molecular formula for 2-Isopropyl-6-(pyrrolidin-3-yl)-1,2,6-thiadiazinane 1,1-dioxide is .

Research indicates that compounds similar to 2-Isopropyl-6-(pyrrolidin-3-yl)-1,2,6-thiadiazinane 1,1-dioxide may exhibit various mechanisms of action:

- Inhibition of Enzymatic Activity : Some thiadiazine derivatives have been shown to inhibit specific enzymes involved in disease pathways, such as proteases and kinases.

- Modulation of Receptor Activity : The compound may interact with various receptors, influencing cellular signaling pathways critical for tumor growth and immune responses.

Therapeutic Applications

The potential therapeutic applications of this compound include:

- Anticancer Activity : Preliminary studies suggest that similar compounds can suppress tumor growth in xenograft models by targeting specific signaling pathways .

- Antiviral Properties : Thiadiazine derivatives have been explored for their ability to inhibit viral replication, particularly in HIV .

Anticancer Studies

A study published in PubMed highlighted the efficacy of related compounds in inhibiting tumor growth through modulation of the PI3K/AKT/mTOR pathway. This pathway is crucial for cell proliferation and survival in cancer cells .

| Compound | Mechanism | Effect |

|---|---|---|

| GDC-0032 | PI3K Inhibition | Tumor growth suppression in xenograft models |

Antiviral Research

In patent literature, derivatives similar to 2-Isopropyl-6-(pyrrolidin-3-yl)-1,2,6-thiadiazinane 1,1-dioxide were noted for their inhibitory effects on HIV replication. These findings suggest a potential role in antiviral therapies .

| Compound | Target Virus | Activity |

|---|---|---|

| Thiadiazine Derivative | HIV | Inhibition of viral replication |

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing 2-Isopropyl-6-(pyrrolidin-3-yl)-1,2,6-thiadiazinane 1,1-dioxide?

- Answer : Synthesis should follow a modular approach using nucleophilic substitution and cyclization reactions. For characterization, employ High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight and Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, and 2D techniques like COSY/HSQC) to resolve structural ambiguities. Purity can be validated via HPLC with UV/Vis detection (>98% purity threshold). Ensure reaction conditions (e.g., temperature, solvent polarity) are optimized using Design of Experiments (DoE) to minimize byproducts .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Answer : Based on analogous thiadiazinane derivatives, prioritize skin and eye protection (category 2A hazards), use fume hoods for aerosol prevention, and store in inert, airtight containers under 4°C to avoid degradation. Emergency protocols should include immediate rinsing for eye/skin exposure and activated charcoal for accidental ingestion .

Q. How can structural ambiguities in the pyrrolidine-thiadiazinane core be resolved experimentally?

- Answer : Use X-ray crystallography for definitive stereochemical assignment. If crystals are unavailable, apply density functional theory (DFT) -assisted NMR chemical shift calculations to compare experimental vs. simulated spectra. Dynamic NMR can also probe conformational exchange in the pyrrolidine ring .

Advanced Research Questions

Q. What computational strategies are effective in predicting the reactivity of this compound in novel reaction pathways?

- Answer : Use quantum chemical reaction path searches (e.g., IRC calculations) to map potential energy surfaces for bond cleavage/formation. Pair this with machine learning (ML) models trained on analogous thiadiazinane systems to predict regioselectivity in substitution reactions. Validate predictions via kinetic isotope effect (KIE) studies .

Q. How should researchers address contradictions in observed vs. theoretical physicochemical properties (e.g., solubility, logP)?

- Answer : Apply multivariate regression analysis to correlate experimental solubility with computational descriptors (e.g., Hansen solubility parameters, dipole moment). For logP discrepancies, use shake-flask partitioning under controlled pH and cross-validate with chromatographic (e.g., HPLC logk) methods .

Q. What mechanistic insights are needed to explain unexpected byproducts during functionalization of the pyrrolidine moiety?

- Answer : Perform isotopic labeling (e.g., deuterium at reactive sites) to track proton transfer pathways. Combine with in-situ FTIR to detect transient intermediates. For stereochemical byproducts, employ chiral HPLC to resolve enantiomers and propose steric/electronic steering mechanisms .

Q. What experimental frameworks are suitable for evaluating the compound’s potential toxicity in early-stage biological studies?

- Answer : Use Ames test for mutagenicity screening and HEK293 cell assays for acute cytotoxicity (IC₅₀). For in vivo relevance, apply ADMET prediction tools (e.g., SwissADME) to estimate metabolic stability and blood-brain barrier penetration .

Q. How can researchers design stability studies to assess degradation under varying environmental conditions?

- Answer : Conduct accelerated stability testing under ICH Q1A guidelines (40°C/75% RH for 6 months) with LC-MS monitoring. For photostability, use a ICH Q1B-compliant light cabinet and track UV-induced radical formation via EPR spectroscopy .

Q. What statistical approaches optimize reaction yields when scaling up synthesis?

- Answer : Implement response surface methodology (RSM) with central composite design to model interactions between variables (e.g., catalyst loading, solvent ratio). Use Monte Carlo simulations to assess robustness and identify critical process parameters (CPPs) .

Methodological Notes

- Data Contradiction Analysis : Cross-validate experimental results with Bayesian inference to quantify uncertainty in conflicting datasets (e.g., divergent catalytic outcomes) .

- Experimental Design : Prioritize fractional factorial designs for high-throughput screening of reaction variables, reducing trial-and-error inefficiencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.